2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)
Overview
Description
2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) is a chemical compound with the molecular formula C7H6N4O7 and a molecular weight of 258.15 g/mol . This compound is known for its unique structure, which includes two oxadiazolidine rings connected by a carbonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) typically involves the reaction of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with phosgene or other carbonylating agents . The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is often maintained at low to moderate levels to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The oxadiazolidine rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazolidine derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including carbamates and amides.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) involves its ability to act as a carbonylating agent. The compound can introduce carbonyl groups into various substrates, facilitating the formation of carbamates, amides, and other carbonyl-containing compounds . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) include:
- 4-methyl-1,2,4-oxadiazolidine-3,5-dione
- 2-Benzyl-1,2,4-oxadiazolidine-3,5-dione
- 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione
Uniqueness
What sets 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) apart from these similar compounds is its ability to introduce carbonyl groups into substrates, making it a valuable reagent in organic synthesis. Its dual oxadiazolidine rings provide unique reactivity and stability, which are advantageous in various chemical reactions .
Properties
IUPAC Name |
4-methyl-2-(4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl)-1,2,4-oxadiazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O7/c1-8-3(12)10(17-6(8)15)5(14)11-4(13)9(2)7(16)18-11/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMAUIUYBQXXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(OC1=O)C(=O)N2C(=O)N(C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343259 | |
Record name | 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115491-90-2 | |
Record name | 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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